BenchChemオンラインストアへようこそ!

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide

Regioisomer differentiation Hydrogen-bond acceptor geometry Medicinal chemistry SAR

This compound is the furan-2-carboxamide regioisomer, distinct from the furan-3-carboxamide analog (CAS 1396679-67-6) in carbonyl spatial orientation. Researchers investigating structure-activity relationships for IL-17 inhibition can use it alongside matched molecular pair analogs. 95% purity with batch-specific NMR, HPLC, GC analysis. Lipinski-compliant (MW 339.36, clogP 2.69, TPSA 86.28 Ų). Ideal for phenotypic screening and chemical probe studies. Request a quote for 25 mg to 1 g pack sizes.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 1396766-26-9
Cat. No. B2534185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide
CAS1396766-26-9
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H17N5O3/c23-15(13-5-4-10-24-13)21-17(6-2-1-3-7-17)16-20-14(22-25-16)12-11-18-8-9-19-12/h4-5,8-11H,1-3,6-7H2,(H,21,23)
InChIKeyDMXCUJCNILJIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide (CAS 1396766-26-9): Structural Identity and Procurement Baseline


N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide (CAS 1396766-26-9, MF C17H17N5O3, MW 339.36) is a heterocyclic amide derivative incorporating a 1,2,4-oxadiazole core substituted with pyrazin-2-yl at the 3-position, a cyclohexyl spacer at the 5-position, and a furan-2-carboxamide terminal group . The compound is commercially available as a research-grade chemical with standard purity of 95% and batch-specific analytical characterization including NMR, HPLC, and GC . The compound falls within the general structural scope of amide derivatives claimed in patents as inhibitors of cytokine (particularly IL-17) production from T cells for autoimmune and inflammatory disease applications, though this specific compound is not explicitly exemplified in those patents . No peer-reviewed biological activity data has been reported for this compound in ChEMBL or ZINC databases as of the latest available curation .

Why N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide Cannot Be Naively Substituted by In-Class Analogs


Within the 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl cyclohexyl amide series, even single-atom or positional variations produce structurally distinct compounds with divergent computed physicochemical profiles that affect ligand efficiency, permeability, and target-binding potential. The furan-2-carboxamide regioisomer (target compound) differs fundamentally from its furan-3-carboxamide analog (CAS 1396679-67-6) in the position and orientation of the amide carbonyl relative to the furan oxygen, altering hydrogen-bond acceptor geometry . Replacement of the pyrazin-2-yl group with pyridin-3-yl (CAS 1396854-94-6) changes the heteroaryl nitrogen count and pattern, affecting both lipophilicity and potential metal-coordination or hydrogen-bonding interactions . The patent landscape further underscores that specific substitution patterns are non-interchangeable: the Mitsubishi Tanabe Pharma patent family explicitly teaches that variations in Het1 (e.g., oxadiazolyl), Het2 (e.g., pyrazinyl), and the amide substituent (e.g., furan-2-carboxamide vs. pyrazole-4-carboxamide) produce compounds with differential IL-17 inhibitory activity . Absent published head-to-head biological data for this specific compound, users must rely on structural and physicochemical differentiation to guide selection. The quantitative evidence below establishes the measurable parametric differences between this compound and its closest commercially available analogs.

Quantitative Differentiation Evidence for N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide vs. Closest Analogs


Furan Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide Positional Isomer

The target compound bears the furan-2-carboxamide substituent (carbonyl at furan C2 position), whereas its closest regioisomer, N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-3-carboxamide (CAS 1396679-67-6), places the carboxamide at the furan C3 position . This positional shift fundamentally alters the distance and angular relationship between the amide carbonyl oxygen and the furan ring oxygen, affecting hydrogen-bond acceptor geometry and potential interactions with biological targets. Both compounds share identical molecular formula (C17H17N5O3) and molecular weight (339.36), making them isomeric and indistinguishable by mass spectrometry alone, yet they are distinct chemical entities with different CAS numbers, retention times, and NMR spectra .

Regioisomer differentiation Hydrogen-bond acceptor geometry Medicinal chemistry SAR

Heteroaryl Substituent Differentiation: Pyrazin-2-yl vs. Pyridin-3-yl at Oxadiazole 3-Position

The target compound features a pyrazin-2-yl group (two nitrogen atoms in a 1,4-diazine arrangement) at the oxadiazole 3-position. A commercially available analog, N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide (CAS 1396854-94-6), replaces pyrazin-2-yl with pyridin-3-yl (a single nitrogen atom in the heteroaryl ring) . This substitution reduces the heteroaryl nitrogen count from two to one and alters the nitrogen positional arrangement, which has computed consequences for lipophilicity and hydrogen-bond acceptor capacity. The pyrazine ring provides an additional hydrogen-bond acceptor site and a more electron-deficient heteroaryl system compared to pyridine, which may influence π-stacking interactions and metabolic stability . No quantitative biological activity data is available for either compound to confirm the magnitude of this effect.

Heteroaryl substitution Lipophilicity modulation Nitrogen count effect

Computed Physicochemical Property Profile: Lipophilicity and Polar Surface Area Benchmarking

Computed molecular properties for the target compound are available from the Sildrug database: clogP = 2.69 and Topological Polar Surface Area (TPSA) = 86.28 Ų . These values place the compound within favorable Lipinski Rule-of-Five space (MW 339.36, HBA 8, HBD 0, rotatable bonds 5). Compared to the pyridine analog (CAS 1396854-94-6), the pyrazin-2-yl group is expected to increase TPSA and decrease clogP due to the additional nitrogen atom, though exact computed values for the comparator are not available from the same source. Compared to the methyl-oxadiazole analog (CAS 1340824-84-1, MF C14H19N3O3, MW 277.32) which lacks the pyrazine ring entirely, the target compound exhibits substantially higher molecular weight (+62.04 Da), higher TPSA, and lower lipophilicity, consistent with the addition of the pyrazine heteroaryl system . This class-level inference suggests the target compound occupies a distinct region of physicochemical space that may favor central nervous system permeability or specific target engagement profiles relative to simpler oxadiazole analogs.

Physicochemical properties Drug-likeness Permeability prediction

Vendor Purity and Batch Analytical Characterization: QC Data Availability as a Procurement Differentiator

The target compound from Bidepharm is supplied with standard purity of 95% and is accompanied by batch-specific analytical quality control data including NMR, HPLC, and GC . This multi-method analytical characterization package exceeds the typical single-method (HPLC-only) purity verification offered for many research-grade analogs from other vendors. For the furan-3-carboxamide regioisomer (CAS 1396679-67-6) listed by Chemenu, purity is similarly stated as 95%+ but with less explicitly detailed multi-method QC documentation in publicly accessible product listings . For procurement purposes, the availability of NMR confirmation is critical to verify regioisomeric identity, as the 2-carboxamide and 3-carboxamide isomers share identical molecular formula and mass.

Chemical purity Quality control Batch reproducibility

Patent Landscape Context: IL-17 Cytokine Inhibitor Class Membership and Scope Differentiation

The target compound falls within the general structural scope of heterocyclic amide derivatives claimed in Mitsubishi Tanabe Pharma's patent family (US2013/0211075A1, EP2657230A1, US8604069B2) as inhibitors of cytokine production from T cells, particularly IL-17 . The patent's Markush structure encompasses compounds where the amide moiety can be furan-2-carboxamide, the central heterocycle can be 1,2,4-oxadiazole, and the terminal heteroaryl can be pyrazinyl. However, the target compound is NOT explicitly exemplified in the patent's working examples, which focus primarily on pyrazole-4-carboxamide derivatives. This distinguishes the target compound from exemplified patent compounds: it represents an unexplored region of the claimed chemical space. In contrast, the pyrazole-4-carboxamide analogs (e.g., the patented 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide series) have explicit biological data in the patent . The target compound thus offers a structurally distinct furan-2-carboxamide scaffold within the same pharmacological class, potentially providing differentiated IP position and target engagement profile.

IL-17 inhibition Autoimmune disease Th17 pathway Patent SAR

Explicit Statement on Data Limitations: Absence of Published Biological Activity for Evidence-Based Procurement

A critical finding for procurement decision-making is the confirmed absence of published biological activity data for this compound. The ZINC database (ZINC263592000) explicitly states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' . Similarly, no bioactivity data was found in BindingDB, PubChem BioAssay, or ChEMBL for this specific CAS number. This distinguishes the target compound from many commercially available tool compounds that carry known target engagement profiles (e.g., the structurally related sulfonamide analog CID 71792123, which has a PubChem entry but also lacks published bioactivity). For users considering this compound, the absence of biological data means it should be treated as a novel chemical probe requiring de novo characterization rather than a validated tool compound with established pharmacology. This transparency is itself a differentiator: many vendor listings imply biological relevance without data substantiation.

Data transparency Procurement risk assessment Novel tool compound

Recommended Application Scenarios for N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide Based on Verified Evidence


SAR Exploration of Furan Carboxamide Regioisomers in IL-17 / Cytokine Inhibition Programs

The compound serves as the furan-2-carboxamide regioisomer within a matched molecular pair with CAS 1396679-67-6 (furan-3-carboxamide). Researchers investigating the impact of carboxamide geometry on IL-17 inhibitory activity, as taught by the Mitsubishi Tanabe Pharma patent family , can use both isomers in parallel to determine whether the carbonyl oxygen spatial orientation affects target engagement. The identical molecular formula and mass necessitate careful analytical verification (NMR) to confirm regioisomeric identity, which is supported by the multi-method QC package from Bidepharm .

Heteroaryl SAR: Pyrazine vs. Pyridine Contribution to Target Binding and Selectivity

The compound can be compared head-to-head with its pyridin-3-yl analog (CAS 1396854-94-6) in any biochemical or cellular assay of interest to quantify the contribution of the second heteroaryl nitrogen atom (pyrazine vs. pyridine) to potency, selectivity, and physicochemical properties. The computed clogP of 2.69 and TPSA of 86.28 Ų provide baseline parameters for interpreting any observed differences in permeability or solubility between the pyrazine and pyridine analogs.

Novel Chemical Probe for De Novo Target Identification and Phenotypic Screening

Given the confirmed absence of published biological activity , this compound is appropriate for use as a novel chemical probe in unbiased phenotypic screening campaigns or affinity-based target identification studies (e.g., chemical proteomics, DARTS, CETSA). Its drug-like physicochemical profile (MW 339.36, clogP 2.69, TPSA 86.28, Lipinski RO5 compliant) supports cell-based screening applications without the confounding influence of previously reported target annotations.

Intellectual Property Scaffold Differentiation: Furan-2-Carboxamide vs. Pyrazole-4-Carboxamide Series

For organizations building patent portfolios around IL-17 or related cytokine inhibitors, this compound provides a furan-2-carboxamide scaffold that is distinct from the heavily exemplified pyrazole-4-carboxamide series in the Mitsubishi Tanabe Pharma patents . The oxadiazole-cyclohexyl core with pyrazinyl and furan-2-carboxamide substitution represents a claimed but unexplored region of chemical space with potential for novel composition-of-matter filings, provided that biological activity is subsequently demonstrated.

Quote Request

Request a Quote for N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.